molecular formula C13H19ClN4O2 B2474053 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide CAS No. 2411183-97-4

2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide

カタログ番号 B2474053
CAS番号: 2411183-97-4
分子量: 298.77
InChIキー: CCAOCADIUCSQFM-FVIPRIBZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide is a chemical compound that has significant importance in scientific research. It is commonly used as an inhibitor for various enzymes and has potential therapeutic applications.

科学的研究の応用

2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide has various scientific research applications. It is commonly used as an inhibitor for enzymes such as dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP). These enzymes are involved in the regulation of various physiological processes and their inhibition has potential therapeutic applications in the treatment of diseases such as diabetes and hypertension. Additionally, 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide is also used in the synthesis of other compounds with potential pharmaceutical applications.

作用機序

The mechanism of action of 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide involves the inhibition of enzymes such as DPP-4 and NEP. These enzymes are involved in the degradation of various peptides and their inhibition results in increased levels of these peptides. For example, DPP-4 inhibition results in increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which have potential therapeutic applications in the treatment of diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide are primarily related to its enzyme inhibition properties. DPP-4 inhibition results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion, resulting in improved glucose control. NEP inhibition results in increased levels of natriuretic peptides, which have potential therapeutic applications in the treatment of heart failure.

実験室実験の利点と制限

The advantages of using 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide in lab experiments include its specificity for DPP-4 and NEP inhibition and its potential therapeutic applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

将来の方向性

For research on 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide include further studies on its mechanism of action, potential side effects, and therapeutic applications. Additionally, research on the synthesis of other compounds with potential pharmaceutical applications using 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide as a starting material is also an area of interest.

合成法

The synthesis of 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 1-ethyl-4-nitro-1H-pyrazole with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(1-ethylpyrazol-4-yl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with piperidine-3-carboxylic acid in the presence of triethylamine to form the final product, 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide.

特性

IUPAC Name

2-chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-3-18-7-9(6-15-18)12-10(4-5-11(19)17-12)16-13(20)8(2)14/h6-8,10,12H,3-5H2,1-2H3,(H,16,20)(H,17,19)/t8?,10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAOCADIUCSQFM-FVIPRIBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCC(=O)N2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCC(=O)N2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。